Reduced In Vivo Antimycobacterial Efficacy Compared to Streptomycin A in Standardised Murine Tuberculosis Model
In a highly standardised murine tuberculosis model, Streptomycin B (mannosidostreptomycin) demonstrates approximately one‑third the weight‑based activity of streptomycin A. However, when doses are matched by the then‑accepted international unit standard, the two compounds are approximately equally effective [1]. This dual‑metric differentiation is critical for procurement: if a product is specified by mass potency alone, Streptomycin B will appear substantially inferior, whereas unit‑based standardisation masks the mass‑potency gap.
| Evidence Dimension | Weight‑based in vivo antitubercular activity in mice |
|---|---|
| Target Compound Data | Streptomycin B: ~1/3 the activity of streptomycin A on a weight‑for‑weight basis |
| Comparator Or Baseline | Streptomycin A (streptomycin): reference activity = 1 (weight basis) |
| Quantified Difference | Streptomycin B ≈ 0.33× the weight‑based efficacy of streptomycin A; approximately equal efficacy on a unit basis |
| Conditions | Experimental tuberculosis infection in mice; compound administered parenterally |
Why This Matters
The weight‑to‑unit activity discrepancy means that without quantitative impurity profiling of Streptomycin B content, the true antimicrobial potency per gram of streptomycin API is inherently variable, directly influencing procurement and batch‑selection decisions.
- [1] Rake, G.; McKee, C.M.; Pansy, F.E.; Donovick, R. On Some Biological Characteristics of Streptomycin B. Proc. Soc. Exp. Biol. Med. 1948, 68 (2), 317–319. View Source
